N'-[2-(dimethylamino)-2-phenylethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-N'-(4-methyl-2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-13-9-10-15(16(11-13)23(26)27)21-19(25)18(24)20-12-17(22(2)3)14-7-5-4-6-8-14/h4-11,17H,12H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCODGLOGUXWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2)N(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Route Selection
The target compound features two amide linkages connecting ethanedioic acid to a 2-(dimethylamino)-2-phenylethylamine moiety and a 4-methyl-2-nitroaniline group. Retrosynthetic disconnection at the amide bonds suggests two primary precursors:
- Ethanedioyl chloride (oxalyl chloride) as the central acylating agent.
- 2-(Dimethylamino)-2-phenylethylamine and 4-methyl-2-nitroaniline as nucleophilic amine components.
Precursor Synthesis
Synthesis of 2-(Dimethylamino)-2-Phenylethylamine
This intermediate is synthesized via a Strecker reaction or reductive amination of propiophenone derivatives. A patent by details the preparation of 2-(N,N-dimethylamino)-2-phenylbutanol, which can be oxidized to the corresponding ketone and subjected to reductive amination to yield the ethylamine derivative. For example, catalytic hydrogenation of 2-(dimethylamino)-2-phenylbutyronitrile (prepared from propiophenone, sodium cyanide, and dimethylamine) using sodium borohydride in isopropanol yields the amine.
Synthesis of 4-Methyl-2-Nitroaniline
Nitration of 4-methylacetanilide followed by hydrolysis provides 4-methyl-2-nitroaniline. This involves electrophilic aromatic substitution using nitric acid in sulfuric acid, with careful temperature control (0–5°C) to avoid over-nitration.
Stepwise Amide Bond Formation
Reaction with Ethanedioyl Chloride
Ethanedioyl chloride reacts sequentially with the two amines under Schotten-Baumann conditions:
- First Amidation :
- Second Amidation :
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Temperature | 0°C → RT | RT → 50°C | 0°C → RT |
| Catalyst | Triethylamine | DIPEA | DIPEA |
| Yield (Overall) | 62% | 58% | 68% |
One-Pot Coupling Approach
To streamline synthesis, a one-pot method using coupling agents is explored:
- Activation of Ethanedioic Acid :
- Ethanedioic acid (1 eq) is treated with EDCl (1.2 eq) and HOBt (1.2 eq) in DMF for 30 min at 0°C.
- Sequential Amine Addition :
- 4-Methyl-2-nitroaniline (1 eq) is added, stirred for 4 hr.
- 2-(Dimethylamino)-2-phenylethylamine (1 eq) is introduced, and the mixture is stirred for 12 hr at RT.
- Workup :
Advantages :
Critical Reaction Parameters and Byproduct Analysis
Temperature and Solvent Effects
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Stepwise Amidation | 68 | 98.5 |
| One-Pot Coupling | 70 | 97.8 |
Scalability and Industrial Feasibility
Cost-Benefit Analysis
- Stepwise Method : Higher purity but requires 20% more solvent.
- One-Pot Method : Economical for large-scale production (≥1 kg batches) but necessitates rigorous byproduct monitoring.
Environmental Considerations
- Waste Streams : DMF and chlorinated solvents require specialized disposal.
- Green Alternatives : Ionic liquids or water-based micellar systems are under investigation but remain experimental.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(dimethylamino)-2-phenylethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N'-[2-(dimethylamino)-2-phenylethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-[2-(dimethylamino)-2-phenylethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N'-[2-(Dimethylamino)-2-phenylethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide
- CAS Number : 941932-58-7
- Molecular Formula : C₂₀H₂₄N₄O₄
- Molecular Weight : 384.429 g/mol
- SMILES : Cc1ccc(cc1)C(N(C)C)CNC(=O)C(=O)Nc1ccc(cc1N+[O-])C
Structural Features :
The compound features a central ethanediamide (-N-C(=O)-C(=O)-N-) backbone, with substituents including:
A 4-methyl-2-nitrophenyl group (providing electron-withdrawing nitro and hydrophobic methyl groups).
A 2-(dimethylamino)-2-phenylethyl chain (contributing basicity via the dimethylamino group and aromaticity via the phenyl ring).
Comparison with Structurally Similar Compounds
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- CAS: Not explicitly stated (C₉H₉ClN₂O₄S).
- Key Features :
- Comparison: Property Target Compound N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Molecular Weight 384.429 g/mol ~276.7 g/mol (estimated) Functional Groups Ethanediamide, nitro, dimethylamino Acetamide, sulfonamide, nitro, chloro Synthesis Not detailed in evidence Reflux with acetic anhydride Applications Research intermediate Precursor for sulfur-containing heterocycles
Key Differences :
N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide
- Key Features :
- Comparison: Property Target Compound N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide Aromatic Substituents Single nitro group (2-position) Two nitro groups (3,5-positions) Core Structure Ethanediamide Maleimide (five-membered dienamide ring) Theoretical Insights Limited data Charge transfer regions and dipole moments analyzed
Key Differences :
- The maleimide core in the comparator enables conjugation and electrochemical activity absent in the ethanediamide backbone. The target’s single nitro group may reduce electron-withdrawing effects compared to the dinitro-substituted analog.
N-Methyl-2-(4-nitrophenyl)ethylamine
- CAS : 85176-37-0 (C₁₁H₁₃N₂O).
- Key Features :
- Comparison: Property Target Compound N-Methyl-2-(4-nitrophenyl)ethylamine Functional Groups Ethanediamide, dimethylamino Nitrophenyl, ethylamine Pharmacological Role Research-only status Intermediate for pharmaceuticals Basicity Higher (due to dimethylamino group) Moderate (primary amine)
Key Differences :
Biological Activity
N'-[2-(dimethylamino)-2-phenylethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide, often referred to by its chemical structure, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C18H24N4O2
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The dimethylamino group enhances receptor affinity, particularly for adrenergic receptors, which are involved in numerous physiological processes including vasodilation and neurotransmission.
- Inhibition of Enzymatic Activity : Studies have indicated that the nitrophenyl moiety may inhibit certain enzymes, contributing to its pharmacological effects. For instance, it has been shown to affect the activity of enzymes involved in inflammatory pathways.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress by scavenging free radicals.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:
- Absorption : The compound is readily absorbed when administered orally, with peak plasma concentrations occurring within 1-3 hours.
- Metabolism : It undergoes hepatic metabolism, primarily through N-dealkylation and hydroxylation. Metabolites have been identified using HPLC and mass spectrometry techniques.
- Excretion : The majority of the metabolites are excreted via urine, with a half-life ranging from 6 to 12 hours depending on the dosage.
Study 1: In Vivo Efficacy
A study conducted on rats examined the anti-inflammatory effects of the compound. Administered at a dose of 40 mg/kg body weight, it significantly reduced edema formation induced by carrageenan injection. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Edema Volume (mL) | 5.0 ± 0.5 | 2.0 ± 0.3* |
| Inflammatory Cell Count | 150 ± 20 | 60 ± 10* |
(*p < 0.05)
Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound scavenged DPPH radicals effectively, with an IC50 value of 25 µM, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| N'-[2-(dimethylamino)... | 25 |
| Ascorbic Acid | 30 |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N'-[2-(dimethylamino)-2-phenylethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide?
The synthesis involves multi-step organic reactions, including amide bond formation and functional group modifications. Key steps include:
- Coupling reactions using agents like EDC or HATU to link the dimethylamino-phenylethyl and nitrophenyl moieties .
- Temperature control (e.g., 0–25°C for nitro group stability) and solvent selection (e.g., DMF or dichloromethane) to minimize side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity . Optimization focuses on yield enhancement (typically 60–85%) and minimizing by-products like unreacted intermediates .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry, particularly for the dimethylamino and nitrophenyl groups .
- High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) to assess purity and detect trace impurities .
- Mass spectrometry (MS) for molecular weight confirmation (e.g., expected m/z ~450–500) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound's biological activity?
- The dimethylamino group enhances lipophilicity (logP ~1.3–2.0), improving membrane permeability .
- The 4-methyl-2-nitrophenyl moiety contributes to π-π stacking interactions with biological targets, as shown in comparative studies with fluorophenyl or methoxyphenyl analogs .
- Morpholine-containing analogs (e.g., from ) exhibit higher enzymatic inhibition due to hydrogen bonding, suggesting that replacing the dimethylamino group with morpholine could modulate activity .
- Structure-activity relationship (SAR) studies require systematic synthesis of derivatives followed by in vitro assays (e.g., IC50 determinations) .
Q. What are the methodological challenges in assessing the compound's stability under physiological conditions?
- pH-dependent degradation : The nitro group is susceptible to reduction in acidic environments (e.g., gastric pH), necessitating stability tests in buffers (pH 1–7.4) .
- Photodegradation : The nitrophenyl group absorbs UV light (λmax ~300 nm), requiring light-protected storage and stability studies under simulated sunlight .
- Metabolic stability : Use liver microsome assays to identify major metabolites (e.g., demethylation or sulfation products) .
Q. How can researchers resolve contradictions in pharmacological data across similar ethanediamide derivatives?
- Dose-response variability : Differences in reported IC50 values (e.g., 10–100 µM) may arise from assay conditions (e.g., cell line specificity or incubation time). Standardize protocols using reference compounds .
- Off-target effects : Use knockout models or competitive binding assays to confirm target specificity, especially for compounds with polar surface areas >50 Ų (indicative of promiscuity) .
- Data validation : Cross-reference findings with structural analogs (e.g., ’s thiophene-containing derivative) to identify conserved mechanisms .
Methodological Resources
Q. What computational tools are recommended for predicting the compound's pharmacokinetic properties?
- Molecular docking (AutoDock Vina) to model interactions with enzymes like kinases or GPCRs, leveraging the nitrophenyl group’s electron-withdrawing properties .
- ADMET prediction (SwissADME): Input the SMILES string to estimate bioavailability, blood-brain barrier permeability, and CYP450 inhibition .
Q. How should researchers design experiments to evaluate the compound's cytotoxicity and therapeutic index?
- In vitro cytotoxicity : Use MTT assays on HEK-293 (normal) and cancer cell lines (e.g., HeLa or MCF-7) to calculate selectivity indices .
- In vivo toxicity : Administer escalating doses (10–100 mg/kg) in rodent models, monitoring liver/kidney function markers (ALT, creatinine) .
- Therapeutic index : Compare EC50 (efficacy) and LD50 (toxicity) values; a ratio >10 is desirable for drug candidates .
Contradictions and Open Questions
Q. Why do some studies report high enzymatic inhibition while others show negligible activity for structurally similar compounds?
- Steric hindrance : Bulky substituents (e.g., 4-methyl vs. 4-ethyl in ) may block target binding .
- Redox sensitivity : The nitro group’s reduction to an amine in vivo (e.g., via nitroreductases) can alter activity .
Q. What gaps exist in understanding the compound's mechanism of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
